This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its quinoline structure. It falls under the category of substituted quinolines, which are known for their pharmacological properties.
The synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone can be achieved through various methods, typically involving the reaction of 4-chloro-2-methylquinoline with acetyl chloride or acetic anhydride in the presence of a suitable catalyst or base.
The molecular structure of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone features a quinoline ring system with a chloro substituent at position 4 and a methyl group at position 2, with an ethanone group at position 1.
The structure can be confirmed using various spectroscopic techniques:
1-(4-Chloro-2-methylquinolin-3-YL)ethanone can participate in several chemical reactions typical for ketones and aromatic compounds.
These reactions often require specific reagents:
The mechanism of action for compounds like 1-(4-Chloro-2-methylquinolin-3-YL)ethanone often involves interaction with biological targets such as enzymes or receptors.
1-(4-Chloro-2-methylquinolin-3-YL)ethanone exhibits:
Quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism is crucial for their application in treating infections.
The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.
1-(4-Chloro-2-methylquinolin-3-YL)ethanone has several significant applications in scientific research and pharmaceuticals:
The compound 1-(4-Chloro-2-methylquinolin-3-yl)ethanone (CAS: 138770-67-9) is systematically named according to IUPAC rules, reflecting its quinoline core substituted at positions 3, 4, and 2. The molecular formula C12H10ClNO (molecular weight: 219.67 g/mol) indicates an aromatic heterocyclic system with chlorine and ketone functionalities. Key structural features include:
Table 1: Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Chloro-2-methylquinolin-3-yl)ethanone |
| CAS Registry Number | 138770-67-9 |
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.67 g/mol |
| SMILES | CC(=O)C1=C(Cl)C2=CC=CC=C2N=C1C |
| InChI Key | Derived from PubChem data [1] [5] |
Synonyms include 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone and Ethanone, 1-(4-chloro-2-methyl-3-quinolinyl)- [4] [9].
Spectroscopic data provide definitive fingerprints for compound verification:
Infrared (IR) Spectroscopy:
Characteristic absorptions include:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
UV-Vis Spectroscopy:
X-ray crystallography reveals planar quinoline systems with minor torsional deviations:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Bond Lengths | |
| C=O | 1.21 Å |
| C–Cl | 1.73 Å |
| Torsional Angles | |
| C2–C3–C(=O)–CH3 | –1.7° to –16.8° |
| Intermolecular Interactions | |
| C–H···O | 2.5–2.8 Å |
| π–π stacking | 3.4 Å |
Key differences emerge when comparing this compound to quinoline analogs:
1-(2-Methylquinolin-3-yl)ethanone (CAS 14208-35-6):
6-(6-Chloro-2-methylquinolin-4-yl)triazolothiadiazole:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2